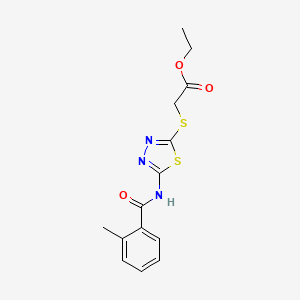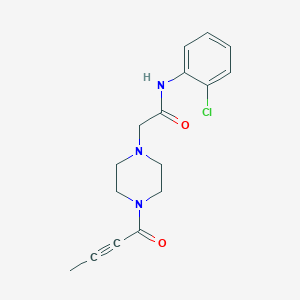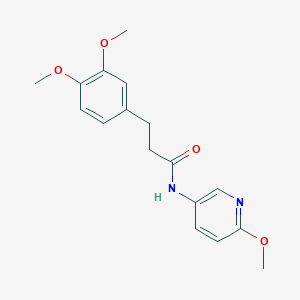![molecular formula C23H28N2O B11031961 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B11031961.png)
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethylpiperidin-1-yl)ethanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a dibenzoazepine core linked to a piperidine moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethylpiperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the dibenzoazepine core, which can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The piperidine moiety is then introduced via a nucleophilic substitution reaction, where the dibenzoazepine intermediate reacts with a piperidine derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethylpiperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethylpiperidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone: Lacks the piperidine moiety, making it less versatile in certain applications.
2-(3,5-dimethylpiperidin-1-yl)ethanone: Does not contain the dibenzoazepine core, limiting its pharmacological potential.
Uniqueness
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethylpiperidin-1-yl)ethanone stands out due to its combined structural features, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C23H28N2O |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(3,5-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C23H28N2O/c1-17-13-18(2)15-24(14-17)16-23(26)25-21-9-5-3-7-19(21)11-12-20-8-4-6-10-22(20)25/h3-10,17-18H,11-16H2,1-2H3 |
InChI Key |
UXMJITOZBAWGQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031897.png)
![N-(3-acetylphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B11031903.png)
![N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11031908.png)
![Ethyl 4-methyl-2-{[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}pyrimidine-5-carboxylate](/img/structure/B11031914.png)
![N-{1-[(3-chloro-4-fluorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11031920.png)
![2-[(2-furylmethyl)amino]-5-isopentyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B11031922.png)
![Tetramethyl 6'-[(3-chlorophenyl)carbamoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031931.png)
![N-benzyltetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B11031933.png)

![2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11031944.png)

![1-[4-Hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]-3-(2-methoxyphenyl)guanidine](/img/structure/B11031959.png)

